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Compound of Interest

Compound Name: Butonitazene

Cat. No.: B3025780

An In-depth Technical Guide to the IUPAC Nomenclature, Pharmacology, and Analysis of
Butonitazene and Its Derivatives

This technical guide provides a comprehensive overview of Butonitazene and its structurally
related derivatives, a class of synthetic opioids known as nitazenes. The information is
intended for researchers, scientists, and drug development professionals, focusing on the
chemical nomenclature, pharmacological properties, and analytical methodologies associated
with these compounds.

IUPAC Nomenclature and Chemical Properties

Butonitazene and its derivatives are part of the 2-benzylbenzimidazole class of opioids, first
synthesized in the 1950s.[1] The systematic haming of these compounds follows the guidelines
established by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for Butonitazene is 2-(2-(4-butoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)-N,N-
diethylethan-1-amine.[2][3][4][5] This nomenclature precisely describes its molecular structure,
which consists of a central benzimidazole core with a nitro group, a butoxy-substituted benzyl
group, and a diethylaminoethyl side chain.

A variety of derivatives have been synthesized, primarily differing in the substitution on the
benzyl ring and the N,N-diethylamino moiety. The IUPAC names and key chemical properties of
Butonitazene and several prominent derivatives are summarized in the table below.
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Compound Name

IUPAC Name

Molecular Weight (
Molecular Formula
g/mol )

Butonitazene

2-(2-(4-
butoxybenzyl)-5-nitro-
1H-benzimidazol-1-
yI)-N,N-diethylethan-
1-amine[2][3]

C24H32N403][3] 424.54[6]

Metonitazene

N,N-diethyl-2-[2-[(4-
methoxyphenyl)methyl
]-5-nitrobenzimidazol-

1-yllethanamine[7]

C21H26N403[7] 382.5[7]

Etonitazene

2-[2-[(4-
ethoxyphenyl)methyl]-
5-nitrobenzimidazol-1-
ylI]-N,N-
diethylethanamine[8]

C22H28N403][8] 396.5[9]

Isotonitazene

N,N-diethyl-2-[2-[(4-
isopropoxyphenyl)met
hyl]-5-nitro-
benzimidazol-1-

yllethanamine[10]

C23H30N403[10] 410.51[10]

Protonitazene

N,N-diethyl-2-((5-nitro-
2-(4-
propoxybenzyl)-1H-
benzo[d]imidazol-1-
yl)methyl)ethan-1-

amine

C24H32N403 424.5

Flunitazene

N,N-diethyl-2-[2-[(4-
fluorophenyl)methyl]-5
-nitrobenzimidazol-1-

yllethanamine[11]

C20H23FN4O2[11] 370.4[11]
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2-{4-
N-Pyrrolidino ethoxyphenyl)methyl]-
Etonitazene 5-nitro-1-(2-pyrrolidin- ~ C24H20N4O3 423.5
(Etonitazepyne) 1-ylethyl)-1H-

benzoimidazole[12]

N-ethyl-2-[[4-(1-
methylethoxy)phenyl]
methyl]-5-nitro-1H- C21H26N403 382.5

benzimidazole-1-

N-Desethyl

Isotonitazene

ethanamine[13]

Pharmacological Data

The primary mechanism of action for Butonitazene and its derivatives is agonism at the p-
opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][14] The potency and efficacy
of these compounds can vary significantly based on their chemical structure. The following
table summarizes key in vitro pharmacological data for selected nitazene analogs.

p-Opioid Receptor p-Opioid Receptor p-Opioid Receptor

Compound Binding Affinity (K, Functional Potency Efficacy (Emax, % VS.
nM) (ECso0, NM) DAMGO)

Butonitazene 1.255 0.84[4] ~103-108%][4]
Metonitazene 0.58[7] 1.74[7] >100%][7]
Etonitazene 0.206 1.12 >100%][4]
Isotonitazene 0.44[7] 0.107[7] >100%][7]
N-Desethyl

, 0.252[7] 0.011[4] >100%][7]
Isotonitazene
Fentanyl (Reference) 1.255 0.34[4] ~105%[4]
Morphine (Reference)  1.255 1.9[4] ~100%][4]

Experimental Protocols
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General Synthesis of 2-Benzylbenzimidazole Opioids

A common synthetic route for this class of compounds involves a multi-step process:

» Nucleophilic Aromatic Substitution: The synthesis often begins with the reaction of a
substituted 1-chloro-2,4-dinitrobenzene with a desired N,N-dialkyl-ethylenediamine. This step
introduces the ethylamine side chain to the dinitrophenyl ring.

o Selective Reduction: The nitro group ortho to the newly introduced side chain is selectively
reduced to an amine. This reduction is crucial for the subsequent cyclization step.

o Condensation and Cyclization: The resulting ortho-phenylenediamine is then condensed with
a substituted phenylacetimidate hydrochloride. This reaction forms the benzimidazole ring
system, yielding the final 2-benzylbenzimidazole product.

Analytical Methodology: LC-MS/MS for Quantification in
Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for
the sensitive and specific detection and quantification of nitazene analogs in biological samples
such as blood and urine.[15][16]

o Sample Preparation: A common sample preparation method is liquid-liquid extraction.[16]

o To 1 mL of the biological matrix (e.g., whole blood), an internal standard (e.g., a
deuterated analog such as isotonitazene-d-) is added.[16]

o The sample is then alkalinized with a suitable buffer.

o Extraction is performed with an organic solvent (e.g., a mixture of ethyl acetate and
hexane).

o The organic layer is separated, evaporated to dryness, and the residue is reconstituted in
a mobile phase-compatible solvent for injection into the LC-MS/MS system.

o Chromatographic Separation:

o Column: A C18 or biphenyl analytical column is typically used for separation.[15][16]
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o Mobile Phase: A gradient elution with a mixture of aqueous and organic mobile phases
(e.g., ammonium formate buffer and methanol) is employed to achieve chromatographic
separation of the analytes.[1]

e Mass Spectrometric Detection:
o lonization: Electrospray ionization (ESI) in positive ion mode is commonly used.

o Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and
sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and
internal standard.[15]

Visualizations
p-Opioid Receptor Signaling Pathway

Butonitazene and its derivatives act as agonists at the p-opioid receptor, a class A G-protein
coupled receptor (GPCR).[14] Upon agonist binding, the receptor undergoes a conformational
change, leading to the activation of intracellular signaling pathways.
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Caption: p-Opioid receptor signaling pathway activated by Butonitazene.
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General Experimental Workflow for Synthesis and
Analysis

The following diagram illustrates a typical workflow from the chemical synthesis of a nitazene
analog to its analysis in a biological sample.
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Caption: General workflow for the synthesis and bioanalysis of nitazene analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3025780#iupac-name-for-butonitazene-and-its-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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